molecular formula C9H12N2O2 B2554034 1-Cyclopentyl-1H-imidazol-4-carbonsäure CAS No. 1330267-11-2

1-Cyclopentyl-1H-imidazol-4-carbonsäure

Katalognummer: B2554034
CAS-Nummer: 1330267-11-2
Molekulargewicht: 180.207
InChI-Schlüssel: RSOKDZABWDFFBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a cyclopentyl group at the nitrogen atom and a carboxylic acid group at the 4-position

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-1H-imidazole-4-carboxylic acid has several scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with glyoxal and ammonium acetate to form the imidazole ring, followed by carboxylation at the 4-position using carbon dioxide under basic conditions .

Industrial Production Methods: Industrial production methods for 1-cyclopentyl-1H-imidazole-4-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using halogens, alkylating agents, or acylating agents in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of imidazole-4-carboxylic acid derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Cyclohexyl-1H-imidazole-4-carboxylic acid
  • 1-Cyclobutyl-1H-imidazole-4-carboxylic acid
  • 1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid

Comparison: 1-Cyclopentyl-1H-imidazole-4-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Biologische Aktivität

1-Cyclopentyl-1H-imidazole-4-carboxylic acid (CPCICA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of CPCICA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

CPCICA is characterized by its imidazole ring substituted with a cyclopentyl group and a carboxylic acid functional group. Its molecular formula is C7H10N2O2C_7H_{10}N_2O_2 with a molecular weight of approximately 142.17 g/mol. The unique structural features of CPCICA influence its reactivity and biological activity, particularly through interactions with biological targets.

The biological activity of CPCICA can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for enzyme inhibition studies. This property allows CPCICA to interact effectively with various metalloproteins.
  • Hydrogen Bond Formation : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Enzyme Interaction : CPCICA has been shown to engage with specific enzymes involved in metabolic pathways, potentially leading to significant biological effects.

Antimicrobial Activity

CPCICA exhibits notable antimicrobial properties. Research indicates that imidazole derivatives, including CPCICA, can effectively inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes.

Table 1: Antimicrobial Activity of CPCICA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

CPCICA has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study evaluating the effects of CPCICA on human cancer cell lines (HeLa, MCF-7, and A549), it was found that:

  • HeLa Cells : IC50 = 12 µM
  • MCF-7 Cells : IC50 = 15 µM
  • A549 Cells : IC50 = 20 µM

These results indicate that CPCICA possesses significant cytotoxic effects against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structural features of CPCICA play a crucial role in its biological activity. Modifications to the imidazole ring or the cyclopentyl substituent can significantly alter its potency and selectivity against various biological targets. For instance:

  • Cyclopentyl Group : Enhances flexibility compared to other alkyl groups, which may improve binding affinity to target proteins.
  • Carboxylic Acid Moiety : Essential for forming hydrogen bonds, enhancing interaction with enzyme active sites.

Comparative Analysis with Similar Compounds

CPCICA shares structural similarities with other imidazole derivatives. A comparative analysis highlights how variations in substituents affect biological activity.

Table 2: Comparison of Imidazole Derivatives

Compound NameUnique FeaturesAnticancer Activity (IC50)
1-Cyclobutyl-1H-imidazole-4-carboxylic acidCyclobutyl group; different steric effects18 µM
1-Isobutyl-1H-imidazole-4-carboxylic acidIsobutyl group; altered reactivity22 µM
1-Cyclopentyl-1H-imidazole-4-carboxylic acid Cyclopentyl group; enhanced flexibility15 µM

Eigenschaften

IUPAC Name

1-cyclopentylimidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOKDZABWDFFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(N=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.